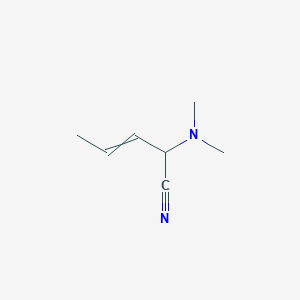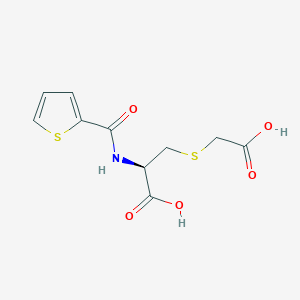
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine: is a complex organic compound that features a thiophene ring, a carboxymethyl group, and an L-cysteine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine typically involves the acylation of L-cysteine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The carboxymethyl group is introduced through a subsequent reaction with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiophene ring in S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its thiophene ring and carboxymethyl group make it a useful probe for investigating biochemical pathways.
Medicine: The compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the carboxymethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carbonyl chloride: Used in the synthesis of various thiophene derivatives.
L-Cysteine: A naturally occurring amino acid with a thiol group.
Carboxymethylcysteine: A derivative of cysteine with a carboxymethyl group.
Uniqueness: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is unique due to the combination of its thiophene ring, carboxymethyl group, and L-cysteine moiety. This combination imparts distinct chemical and biological properties that are not found in the individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
74407-34-4 |
|---|---|
Molekularformel |
C10H11NO5S2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
(2R)-3-(carboxymethylsulfanyl)-2-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C10H11NO5S2/c12-8(13)5-17-4-6(10(15)16)11-9(14)7-2-1-3-18-7/h1-3,6H,4-5H2,(H,11,14)(H,12,13)(H,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
MDXISJICTJSESP-LURJTMIESA-N |
Isomerische SMILES |
C1=CSC(=C1)C(=O)N[C@@H](CSCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC(CSCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


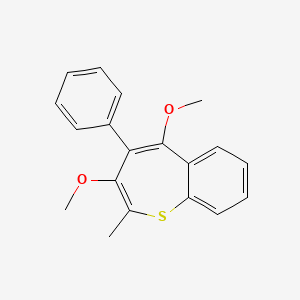
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)

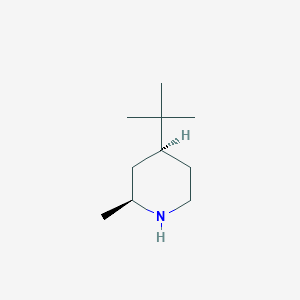
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)


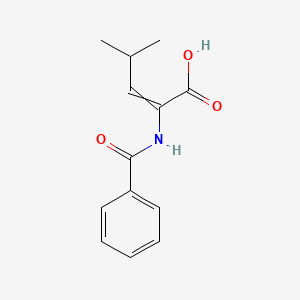
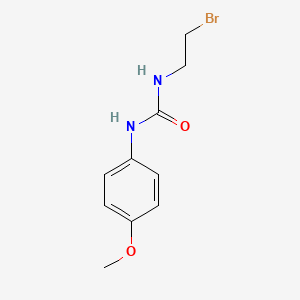
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)

